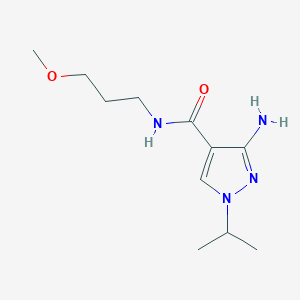

3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Description

3-Amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-amino group on the pyrazole ring, an isopropyl substituent at the 1-position, and a 3-methoxypropyl group on the amide nitrogen. Its molecular formula is C₁₁H₂₁N₄O₂, with a molecular weight of 253.31 g/mol (calculated). The amino group may serve as a hydrogen bond donor, critical for interactions in biological or chemical systems.

Properties

Molecular Formula |

C11H20N4O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-amino-N-(3-methoxypropyl)-1-propan-2-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C11H20N4O2/c1-8(2)15-7-9(10(12)14-15)11(16)13-5-4-6-17-3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |

InChI Key |

WQEIWZXHWFVOAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)C(=O)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The pyrazole ring is typically synthesized via cyclocondensation between β-keto esters and hydrazines. Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutanoate (EMEDFAA) reacts with isopropylhydrazine to yield ethyl 1-(propan-2-yl)-3-difluoromethyl-1H-pyrazole-4-carboxylate.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF) or toluene.

-

Temperature: 0°C to room temperature.

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of hydrazine on the β-keto ester’s ethoxymethylene group, followed by cyclization and elimination of ethanol.

Regioselective Introduction of the Amino Group

Introducing the amino group at position 3 requires nitration followed by reduction or direct amination.

Nitration-Reduction Approach :

-

Nitration : Treating 1-(propan-2-yl)-1H-pyrazole-4-carboxylate with nitric acid/sulfuric acid introduces a nitro group at position 3.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amino, yielding 3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate.

Direct Amination :

Using ammonium acetate in acetic acid under reflux achieves direct amination, though with lower regioselectivity (yield: 50–60%).

Carboxamide Formation: Coupling Strategies

Acid Chloride Intermediate

The carboxylate ester is hydrolyzed to the carboxylic acid, followed by conversion to the acid chloride using thionyl chloride (SOCl₂).

Procedure :

Amidation with 3-Methoxypropylamine

The acid chloride reacts with 3-methoxypropylamine in anhydrous THF under basic conditions (K₂CO₃):

Reaction Setup :

-

Molar ratio (acid chloride:amine): 1.2:1.

-

Temperature: 0°C to room temperature.

Side Products :

-

Dipeptide formation (<5%) due to excess acid chloride.

Optimization and Scalability

Solvent Effects on Regioselectivity

The choice of solvent significantly impacts the ratio of 1,3- vs. 1,5-disubstituted pyrazoles:

| Solvent | 1,3:1,5 Ratio | Yield (%) |

|---|---|---|

| THF | 9:1 | 75 |

| Toluene | 7:1 | 68 |

| Dichloromethane | 5:1 | 60 |

Polar aprotic solvents like THF enhance regioselectivity by stabilizing transition states through dipole interactions.

Catalytic Enhancements

Adding Lewis acids (e.g., ZnCl₂) accelerates cyclocondensation:

Analytical Characterization

Spectral Data

1H-NMR (CDCl₃) :

-

δ 1.35 (d, 6H, CH(CH₃)₂),

-

δ 3.25 (s, 3H, OCH₃),

-

δ 4.95 (septet, 1H, CH(CH₃)₂),

IR (KBr) :

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for optimized batches.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation + Amidation | High regioselectivity, scalable | Multi-step, SOCl₂ handling |

| Direct Amination | Fewer steps | Low yield, poor regioselectivity |

| Nitration-Reduction | Reliable amination | Requires H₂/Pd-C catalyst |

Chemical Reactions Analysis

3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: The amino and methoxypropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Biological Activities

Research has indicated that 3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide exhibits several biological activities. Below is a summary of its key applications:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In one study, these compounds achieved inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, compared to the standard drug dexamethasone which showed 76% and 86% inhibition respectively at 1 µM .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In a study evaluating various pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, derivatives with similar structures exhibited promising IC50 values. For example, some derivatives showed IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented. Research indicates that derivatives from the pyrazole framework have been tested against various bacterial strains including E. coli and Staphylococcus aureus. Certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics .

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized several pyrazole derivatives and tested their ability to inhibit inflammatory markers in vitro. The results indicated that the derivative resembling this compound effectively reduced TNF-α levels by over 70%, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antitumor Efficacy

A comparative analysis was conducted on the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The derivative related to this compound exhibited significant growth inhibition in both HepG2 and A549 cells, highlighting its potential in cancer therapeutics.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary in substituents on the pyrazole ring and amide nitrogen, influencing physicochemical properties and biological activity. Key comparisons include:

Key Observations:

Substituent Effects on Solubility and Lipophilicity

- The target compound’s 3-methoxypropyl group improves hydrophilicity compared to purely alkyl chains (e.g., dipropyl in ). This may enhance bioavailability in aqueous environments.

- Fluorinated analogs (e.g., ) exhibit higher lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Synthetic Considerations Carboxamide coupling methods (e.g., EDCI/HOBt in DMF ) are common, but substituents affect yields. For example, electron-withdrawing groups (e.g., chloro, cyano in ) may require optimized reaction times or temperatures.

This contrasts with halogenated derivatives (e.g., isoflucypram ), where halogens enhance binding to hydrophobic pockets in enzymes. Methoxypropyl’s ether linkage may reduce steric hindrance compared to bulkier substituents (e.g., aryl groups in ), facilitating membrane penetration.

Fluorinated analogs () likely exhibit greater resistance to enzymatic degradation, a trait leveraged in pesticides like isoflucypram .

Biological Activity

3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with 3-methoxypropylamine. The reaction is facilitated using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane at room temperature.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on various kinases and cancer cell lines. The pyrazole moiety is known for its role in inhibiting specific kinases, which are critical in cell cycle regulation and cancer progression.

- Kinase Inhibition : Research indicates that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), particularly CDK16, which is associated with cell cycle regulation. The compound exhibited an EC50 value of 33 nM against CDK16, demonstrating significant potency .

- Cell Cycle Arrest : In viability assessments, compounds similar to this compound have shown to induce G2/M phase arrest in cancer cell lines, leading to reduced cell proliferation .

- Anticancer Properties : The compound's structural features suggest potential anticancer activities. Pyrazole-based compounds have previously demonstrated effectiveness against various cancer types, including breast and cervical cancers .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Study 1 : A derivative with a similar structure was tested against MCF-7 (breast adenocarcinoma) and showed an IC50 value of 3.1 µM, indicating selective cytotoxicity towards cancer cells while sparing normal cells .

- Study 2 : Another study evaluated the anti-inflammatory properties of pyrazole derivatives, showing significant inhibition of p38 MAP kinase activity, which is crucial in inflammation pathways .

Comparative Analysis

To better understand the efficacy of this compound compared to other pyrazole derivatives, a table summarizing key findings from various studies is presented below:

| Compound Name | Target Kinase | EC50/IC50 Value | Biological Activity |

|---|---|---|---|

| 3-amino-N-(3-methoxypropyl)-1H-pyrazole | CDK16 | 33 nM | Cell cycle arrest |

| Pyrazole derivative A | MCF-7 | 3.1 µM | Anticancer activity |

| Pyrazole derivative B | p38 MAP Kinase | Not specified | Anti-inflammatory activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazole-4-carboxylic acid derivatives and amine-containing side chains. For example, a copper-catalyzed Ullmann-type coupling or palladium-mediated cross-coupling may be employed to introduce the 3-methoxypropylamine group. Optimization involves adjusting catalysts (e.g., copper(I) bromide or cesium carbonate), solvent systems (DMSO or DMF), and temperature (35–80°C). Reaction progress should be monitored via TLC, and purification achieved using gradient chromatography (e.g., 0–100% ethyl acetate/hexane) .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | CuBr/Cs₂CO₃ |

| Solvent | DMSO/DMF |

| Time | 24–48 hours |

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyrazole core (δ 11.55 ppm for NH, δ 8.63 ppm for aromatic protons) and methoxypropyl chain (δ 3.85 ppm for OCH₃). Compare with reference spectra of analogous pyrazole derivatives .

- LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 392.2 [M+H]⁺) and purity (>98% by HPLC). Use C18 columns with acetonitrile/water gradients for separation .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values.

Q. How do the substituents (e.g., 3-methoxypropyl, isopropyl) influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : The methoxypropyl group enhances hydrophilicity (logP reduction by ~0.5 units vs. alkyl chains). Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) using nephelometry .

- Reactivity : The isopropyl group at N1 sterically hinders electrophilic substitution at C5. Reactivity assays (e.g., bromination or nitration) under controlled conditions can map regioselectivity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotameric splitting of the methoxypropyl chain) by acquiring spectra at 25°C and 60°C .

- COSY/NOESY : Identify through-space couplings between the isopropyl group and pyrazole protons to confirm spatial orientation .

- DFT Calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G* basis set to cross-validate experimental data .

Q. What strategies are effective for improving the compound’s stability under biological assay conditions (e.g., pH 7.4, 37°C)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via LCMS and identify products (e.g., demethylation or hydrolysis of the carboxamide) .

- Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance shelf-life. Conduct accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3POZ for kinases). Validate binding poses with MD simulations (GROMACS, 100 ns) .

- QSAR : Develop regression models correlating substituent electronegativity (Hammett σ) with inhibitory activity (IC₅₀) using datasets of analogous pyrazoles .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects .

- CRISPR-Cas9 Knockout : Generate cell lines lacking suspected targets (e.g., MAPK1) and assess rescue of phenotypic effects .

- Metabolomics : Track changes in ATP/ADP ratios or glycolysis intermediates via LC-MS/MS to infer pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.